molecular formula C7H6ClN3O3 B8286822 2-Amino-5-chloro-3-nitrobenzamide CAS No. 40545-37-7

2-Amino-5-chloro-3-nitrobenzamide

Cat. No. B8286822
Key on ui cas rn: 40545-37-7
M. Wt: 215.59 g/mol
InChI Key: VTBJRGLYNNAVHR-UHFFFAOYSA-N
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Patent
US07728026B2

Procedure details

2-Amino-3-nitrobenzamide (4.0 g) in warm anhydrous acetonitrile (1.25 L) was treated with N-chlorosuccinimide (3.1 g) at 60° C. under nitrogen for 20 hours. The mixture was allowed to cool to room temperature and filtered. The filter cake was washed with acetonitrile and dried to provide the title compound (3.98 g, 84%). MS (DCI/NH3) m/z 216 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.25 L
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[Cl:14]N1C(=O)CCC1=O>C(#N)C>[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([Cl:14])=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
NC1=C(C(=O)N)C=CC=C1[N+](=O)[O-]
Name
Quantity
3.1 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
1.25 L
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with acetonitrile
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)N)C=C(C=C1[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.98 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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